molecular formula C17H20ClN3O2 B11195856 3-chloro-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide

3-chloro-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide

Cat. No.: B11195856
M. Wt: 333.8 g/mol
InChI Key: NDPIGYJZTRTBGY-UHFFFAOYSA-N
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Description

3-chloro-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide is an organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a 3-chloro group and a cyclohexyl group that is further substituted with a 3-ethyl-1,2,4-oxadiazol-5-yl moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.

    Substitution on Cyclohexane: The cyclohexyl group can be functionalized with the oxadiazole moiety through nucleophilic substitution reactions.

    Formation of Benzamide: The final step involves the coupling of the substituted cyclohexyl group with 3-chlorobenzoyl chloride in the presence of a base to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloro group on the benzamide can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-chloro-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide
  • 3-chloro-N-[1-(3-ethyl-1,2,4-thiadiazol-5-yl)cyclohexyl]benzamide
  • 3-chloro-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]benzamide

Uniqueness

The uniqueness of 3-chloro-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, as it can offer unique interactions and effects compared to similar compounds.

Properties

Molecular Formula

C17H20ClN3O2

Molecular Weight

333.8 g/mol

IUPAC Name

3-chloro-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide

InChI

InChI=1S/C17H20ClN3O2/c1-2-14-19-16(23-21-14)17(9-4-3-5-10-17)20-15(22)12-7-6-8-13(18)11-12/h6-8,11H,2-5,9-10H2,1H3,(H,20,22)

InChI Key

NDPIGYJZTRTBGY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)C2(CCCCC2)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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